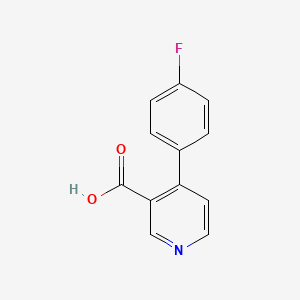

4-(4-Fluorophenyl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8FNO2 . It has a molecular weight of 217.2 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinic acid group attached to a fluorophenyl group . The InChI code for this compound is 1S/C12H8FNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.20 g/mol . It has a topological polar surface area of 50.2 Ų and a complexity of 251 . It has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications

Receptor Identification and Lipid-lowering Effects

- 4-(4-Fluorophenyl)nicotinic acid, as a derivative of nicotinic acid, may interact with specific receptors such as PUMA-G and HM74, which are identified as receptors for nicotinic acid. This interaction mediates nicotinic acid's anti-lipolytic effect, which is essential in lipid-lowering, particularly in adipose tissue. It works by inhibiting hormone-sensitive triglyceride lipase, leading to decreased lipolysis (Tunaru et al., 2003).

- Another study highlights the identification of high and low affinity receptors for nicotinic acid, which could be relevant for understanding the mechanism of action of its derivatives like this compound. This knowledge is crucial for developing new drugs to treat dyslipidemia (Wise et al., 2003).

Synthesis and Binding Affinity

- The synthesis of fluoropyridine analogues of nicotinic acid, such as this compound, demonstrates these compounds' potential in binding to nicotinic receptors. These analogues retain high binding affinity at specific nicotinic receptors, which is significant for their pharmacological applications (Sutherland et al., 2003).

Insecticidal Activity

- Nicotinic acid derivatives have shown significant insecticidal activities. The presence of a pyridine nucleus, as in this compound, gives these compounds their efficacy against various pests, making them valuable in agricultural applications (Deshmukh et al., 2012).

Anti-inflammatory and Immune System Interactions

- Nicotinic acid and its derivatives, including this compound, have been shown to inhibit the progression of atherosclerosis in mice independently of their lipid-lowering effects. This is mediated through their receptor GPR109A expressed by immune cells, highlighting potential anti-inflammatory applications (Lukasova et al., 2011).

Medicinal Chemistry and Drug Development

- The synthesis of nicotinic acid derivatives, including this compound, offers insights into creating more effective analgesic and anti-inflammatory agents. These compounds have shown promising activities in preclinical models, suggesting their potential in developing new therapeutic agents (Khalil et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(4-Fluorophenyl)nicotinic acid is likely to be similar to that of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in the body’s metabolism, particularly in the synthesis of nicotinamide adenine dinucleotide (NAD), an essential co-factor for many oxidation–reduction reactions .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by niacin. Niacin is a primary metabolite in the biosynthesis pathway that supplies NAD . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

It is metabolized in the liver and excreted in the urine .

Result of Action

Niacin has been shown to have multiple effects, including reducing the risk of myocardial infarctions, treating hyperlipidemia, dyslipidemia, and hypertriglyceridemia .

properties

IUPAC Name |

4-(4-fluorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTERFRVVJUCSIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557110 |

Source

|

| Record name | 4-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32923-72-1 |

Source

|

| Record name | 4-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.